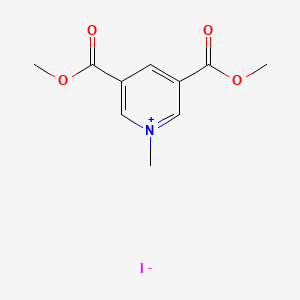
3,5-Bis(methoxycarbonyl)-1-methylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(methoxycarbonyl)-1-methylpyridin-1-ium iodide is a chemical compound with a unique structure that includes a pyridinium core substituted with methoxycarbonyl groups at the 3 and 5 positions and a methyl group at the 1 position. This compound is often used in various chemical reactions and has applications in scientific research due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methoxycarbonyl)-1-methylpyridin-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxycarbonylpyridine and methyl iodide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like acetonitrile or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(methoxycarbonyl)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(methoxycarbonyl)-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving pyridinium salts.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3,5-Bis(methoxycarbonyl)-1-methylpyridin-1-ium iodide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxycarbonyl groups and the pyridinium core play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(methoxycarbonyl)benzeneboronic acid: This compound has a similar structure but with a boronic acid group instead of a pyridinium core.
3-Methoxycarbonylphenylboronic acid: Another related compound with a single methoxycarbonyl group and a boronic acid group.
Uniqueness
3,5-Bis(methoxycarbonyl)-1-methylpyridin-1-ium iodide is unique due to its pyridinium core, which imparts distinct chemical properties and reactivity compared to similar compounds with boronic acid groups. This uniqueness makes it valuable in specific research and industrial applications.
Eigenschaften
CAS-Nummer |
54732-80-8 |
|---|---|
Molekularformel |
C10H12INO4 |
Molekulargewicht |
337.11 g/mol |
IUPAC-Name |
dimethyl 1-methylpyridin-1-ium-3,5-dicarboxylate;iodide |
InChI |
InChI=1S/C10H12NO4.HI/c1-11-5-7(9(12)14-2)4-8(6-11)10(13)15-3;/h4-6H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XHGHQETZOSWGPE-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC(=CC(=C1)C(=O)OC)C(=O)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


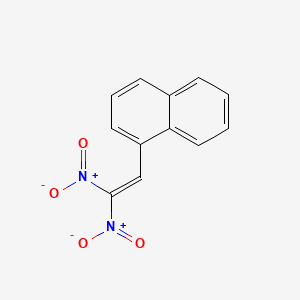
![1-amino-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14637381.png)
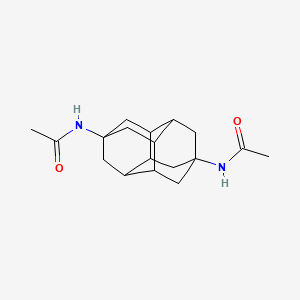
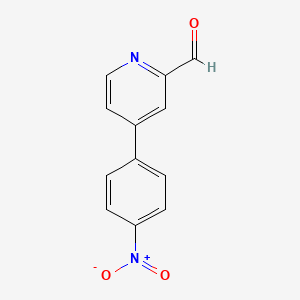
![Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-](/img/structure/B14637399.png)
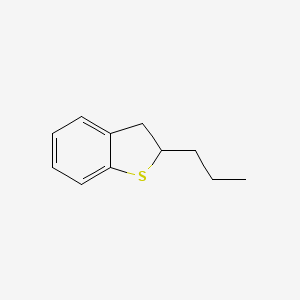
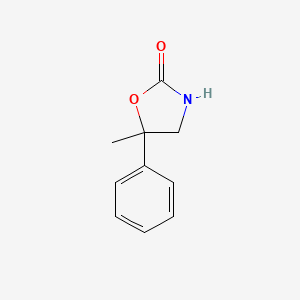
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)


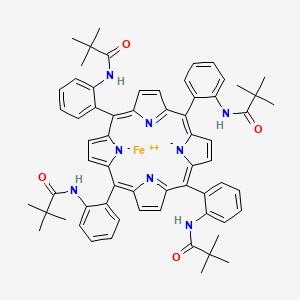
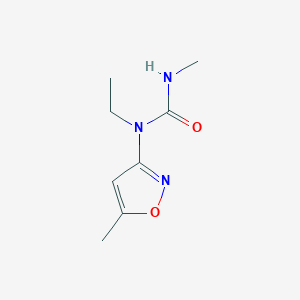
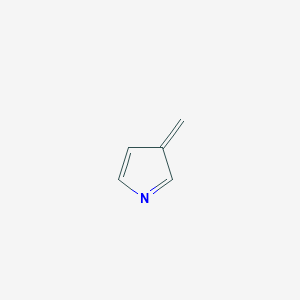
![1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14637439.png)
